molecular formula C13H16F3NO B13286756 4-[2-(Trifluoromethyl)phenoxymethyl]piperidine CAS No. 754183-77-2

4-[2-(Trifluoromethyl)phenoxymethyl]piperidine

Cat. No.: B13286756
CAS No.: 754183-77-2
M. Wt: 259.27 g/mol
InChI Key: QVAHSKGQTQYTLR-UHFFFAOYSA-N
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Description

4-[2-(Trifluoromethyl)phenoxymethyl]piperidine is an organic compound with the molecular formula C13H16F3NO It is a piperidine derivative, characterized by the presence of a trifluoromethyl group attached to a phenoxy moiety, which is further linked to a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(Trifluoromethyl)phenoxymethyl]piperidine typically involves the reaction of 2-(trifluoromethyl)phenol with piperidine in the presence of a suitable base. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-[2-(Trifluoromethyl)phenoxymethyl]piperidine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas, palladium catalyst

    Substitution: Various nucleophiles, suitable solvents

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

4-[2-(Trifluoromethyl)phenoxymethyl]piperidine has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[2-(Trifluoromethyl)phenoxymethyl]piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity towards these targets, leading to its desired effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • 4-[4-(Trifluoromethoxy)phenoxy]piperidine
  • 4-[3-(Trifluoromethyl)phenoxy]piperidine
  • 4-[4-Fluoro-3-(trifluoromethyl)phenoxy]piperidine

Uniqueness

4-[2-(Trifluoromethyl)phenoxymethyl]piperidine is unique due to the specific positioning of the trifluoromethyl group on the phenoxy moiety. This positioning can influence the compound’s chemical reactivity and biological activity, making it distinct from other similar compounds .

Properties

CAS No.

754183-77-2

Molecular Formula

C13H16F3NO

Molecular Weight

259.27 g/mol

IUPAC Name

4-[[2-(trifluoromethyl)phenoxy]methyl]piperidine

InChI

InChI=1S/C13H16F3NO/c14-13(15,16)11-3-1-2-4-12(11)18-9-10-5-7-17-8-6-10/h1-4,10,17H,5-9H2

InChI Key

QVAHSKGQTQYTLR-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1COC2=CC=CC=C2C(F)(F)F

Origin of Product

United States

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